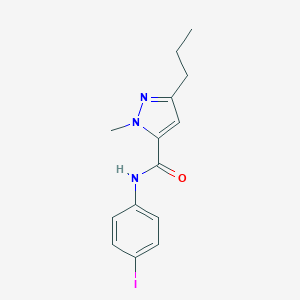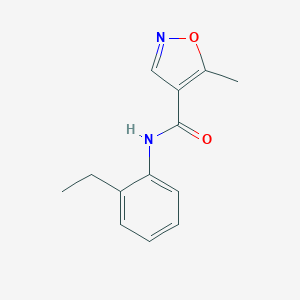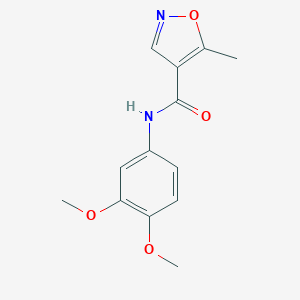
N-(2,6-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, commonly known as DMTC, is a chemical compound that belongs to the class of thiadiazole derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.
Applications De Recherche Scientifique
DMTC has shown promising results in various scientific research applications, including its use as an anticancer agent, antifungal agent, and antimicrobial agent. Studies have shown that DMTC exhibits cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also shown antifungal activity against Candida albicans and antimicrobial activity against Staphylococcus aureus and Escherichia coli.
Mécanisme D'action
The mechanism of action of DMTC is not fully understood. However, studies suggest that it exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting mitochondrial function. It also inhibits the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
DMTC has been shown to exhibit various biochemical and physiological effects. It has been found to increase the level of reactive oxygen species (ROS) and decrease the level of glutathione (GSH) in cancer cells. It also inhibits the activity of enzymes involved in the synthesis of DNA and RNA. In addition, DMTC has been found to reduce the levels of inflammatory cytokines and increase the levels of antioxidant enzymes in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
DMTC has several advantages for lab experiments, including its low toxicity, high solubility, and stability. However, it also has some limitations, including its poor bioavailability and limited water solubility.
Orientations Futures
There are several future directions for DMTC research. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, fungal infections, and bacterial infections. Other areas of interest include its use as a material for optoelectronic devices and its potential as a pesticide for agricultural applications.
Conclusion:
DMTC is a promising chemical compound that has shown potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of DMTC and its applications in various fields.
Méthodes De Synthèse
DMTC can be synthesized using various methods, including the reaction of 2,6-dimethylaniline with thiosemicarbazide in the presence of acetic anhydride and sulfuric acid. This reaction yields 2,6-dimethylphenyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide, which is then treated with methyl iodide to obtain DMTC.
Propriétés
Formule moléculaire |
C12H13N3OS |
|---|---|
Poids moléculaire |
247.32 g/mol |
Nom IUPAC |
N-(2,6-dimethylphenyl)-4-methylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C12H13N3OS/c1-7-5-4-6-8(2)10(7)13-12(16)11-9(3)14-15-17-11/h4-6H,1-3H3,(H,13,16) |
Clé InChI |
FMMCUTKKLQMDNJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(N=NS2)C |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(N=NS2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(4-Chlorophenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286917.png)






![6-(4-Chlorophenyl)-3-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286932.png)
![3-(3-Fluorophenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286934.png)
![6-(2-Fluorophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286935.png)
![6-(2,4-Dichlorophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286937.png)
![6-(3,5-Dimethylphenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286940.png)
![3-(3-Fluorophenyl)-6-(2-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286943.png)
![3-(3-Fluorophenyl)-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286944.png)
